ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Description
Ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a thiophene-derived heterocyclic compound featuring a conjugated system with a (Z)-configured methylidene group at position 5, a phenylamino substituent at position 2, and an ethoxycarbonyl moiety at position 3. The compound’s synthesis likely parallels methods for analogous thiophene derivatives, such as condensation reactions involving oxime intermediates and cyclization steps, as seen in the preparation of ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(5-methylthiophen-2-yl)methylidene]-2-phenyliminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-17(21)15(11-14-10-9-12(2)24-14)25-18(16)20-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3/b15-11-,20-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZESZWFVWKJY-CYIIUJIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(S2)C)SC1=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(S2)C)/SC1=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Addition of the Phenylamino Group: The phenylamino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylamino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiophene ring and the phenylamino group. Common reagents include halogens and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, amines, thiols, and other nucleophiles and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and phenylamino group.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the thiophene ring and phenylamino group.
Scientific Research Applications
Ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic and Electronic Properties
NMR analysis of structurally related compounds (e.g., rapamycin analogs) reveals that substituent position significantly impacts chemical shifts. For instance, changes in regions corresponding to protons near substituents (e.g., methylidene or phenylamino groups) alter chemical environments, as seen in Figure 6 of . The target compound’s (Z)-configured methylidene group would likely produce distinct deshielding effects compared to (E)-isomers or simpler alkylidene derivatives.
Table 2: Hypothetical NMR Chemical Shift Comparison
Physicochemical and Functional Implications
The lumping strategy posits that structurally similar compounds (e.g., shared dihydrothiophene cores) exhibit comparable solubility, reactivity, and metabolic stability.
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